![molecular formula C12H14F3N B2980931 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine CAS No. 160001-93-4](/img/structure/B2980931.png)

1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

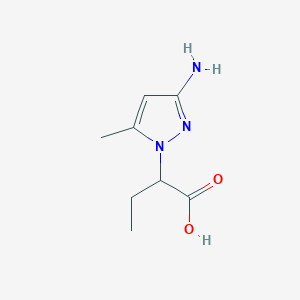

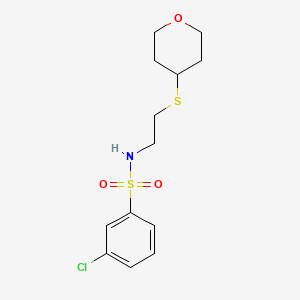

“1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine” is a chemical compound with the molecular formula C12H14F3N . It is a derivative of cyclopentanamine, where one of the hydrogen atoms is replaced by a 4-(trifluoromethyl)phenyl group .

Synthesis Analysis

The synthesis of trifluoromethyl amines, such as “this compound”, has been achieved using a CF3SO2Na-based trifluoromethylation of secondary amines . This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na . The advantages of this method include good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H14F3N/c13-12(14,15)9-6-4-8(5-7-9)10-2-1-3-11(10)16/h4-7,10-11H,1-3,16H2 . This indicates that the molecule consists of a cyclopentanamine ring with a 4-(trifluoromethyl)phenyl group attached to it .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . Its molecular weight is 229.24 g/mol .Scientific Research Applications

Adsorption Behavior and Mechanism

Research has highlighted the effective adsorption capacities of amine-functionalized sorbents for removing perfluorinated compounds (PFCs) from water, emphasizing the critical role of electrostatic interaction, hydrophobic interaction, and the formation of micelles/hemi-micelles. These interactions contribute significantly to the high adsorption efficiency of these compounds on porous adsorbents, suggesting potential environmental remediation applications (Du et al., 2014); (Ateia et al., 2019).

Nucleophilic Substitutions and Cyclization

The review by Paulmier (2001) discusses the nucleophilic substitutions and cyclization reactions involving activated phenylselanyl groups. These processes are crucial for synthesizing various functionalized structures and heterocycles, indicating the versatility of such compounds in organic synthesis (Paulmier, 2001).

Environmental Degradation and Toxicity

Studies on microbial degradation of polyfluoroalkyl chemicals, including those with trifluoromethylphenyl groups, provide insight into the environmental fate and potential toxicity of these compounds. These findings are crucial for evaluating environmental risks and developing biodegradation strategies for persistent organic pollutants (Liu & Avendaño, 2013).

Analytical Methods for Biogenic Amines

The analytical review by Önal (2007) on biogenic amines in foods underscores the importance of accurate detection and quantification techniques, including those for nitrogen-containing compounds. This is vital for food safety, highlighting the broader applicability of analytical methodologies involving amine detection (Önal, 2007).

Reductive Amination and Synthesis

The catalyzed reductive amination processes, employing hydrogen and targeting nitrogen-containing compounds, are pivotal for synthesizing various amine functionalities. These methodologies are essential for pharmaceuticals and fine chemicals, demonstrating the significance of 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine and related compounds in synthetic organic chemistry (Irrgang & Kempe, 2020).

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N/c13-12(14,15)10-5-3-9(4-6-10)11(16)7-1-2-8-11/h3-6H,1-2,7-8,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXBCMBARUYZGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160001-93-4 |

Source

|

| Record name | 1-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2980849.png)

![(2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide](/img/structure/B2980852.png)

![N-(3-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2980859.png)

![7-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2980864.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B2980866.png)

![N-(2-cyclohex-1-en-1-ylethyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2980867.png)

![N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2980871.png)